molecular formula C13H13NO3 B8196834 8-Nitro-1,2,3,5,6,7-hexahydro-s-indacene-1-carbaldehyde

8-Nitro-1,2,3,5,6,7-hexahydro-s-indacene-1-carbaldehyde

Cat. No.: B8196834
M. Wt: 231.25 g/mol
InChI Key: TUCHFPYJZLIDNB-UHFFFAOYSA-N
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Description

8-Nitro-1,2,3,5,6,7-hexahydro-s-indacene-1-carbaldehyde is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a nitro group and an aldehyde group attached to a hexahydro-s-indacene skeleton, making it a subject of interest in organic chemistry and material science.

Preparation Methods

The synthesis of 8-Nitro-1,2,3,5,6,7-hexahydro-s-indacene-1-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the nitration of 1,2,3,5,6,7-hexahydro-s-indacene followed by the introduction of the aldehyde group through formylation reactions. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of specific catalysts to enhance yield and purity.

Chemical Reactions Analysis

8-Nitro-1,2,3,5,6,7-hexahydro-s-indacene-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under specific conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions include carboxylic acids, amines, and substituted derivatives of the original compound.

Scientific Research Applications

8-Nitro-1,2,3,5,6,7-hexahydro-s-indacene-1-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 8-Nitro-1,2,3,5,6,7-hexahydro-s-indacene-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, affecting cellular processes. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to modifications in protein function and signaling pathways.

Comparison with Similar Compounds

8-Nitro-1,2,3,5,6,7-hexahydro-s-indacene-1-carbaldehyde can be compared with other similar compounds such as:

    4-Nitro-1,2,3,5,6,7-hexahydro-s-indacene: Similar structure but with the nitro group at a different position.

    1,2,3,5,6,7-Hexahydro-s-indacene-1-carbaldehyde: Lacks the nitro group, affecting its reactivity and applications.

    8-Amino-1,2,3,5,6,7-hexahydro-s-indacene-1-carbaldehyde:

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

8-nitro-1,2,3,5,6,7-hexahydro-s-indacene-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c15-7-10-5-4-9-6-8-2-1-3-11(8)13(12(9)10)14(16)17/h6-7,10H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUCHFPYJZLIDNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C(CC3)C=O)C(=C2C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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